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Compound of Interest

Compound Name: 4-Bromo-2,3-Dichlorophenol

Cat. No.: B181490 Get Quote

Foreword: The Strategic Utility of Halogenated
Phenols in Drug Discovery
In the landscape of modern pharmaceutical synthesis, the strategic incorporation of halogen

atoms into molecular scaffolds is a cornerstone of rational drug design. Halogenated

intermediates, such as 4-Bromo-2,3-dichlorophenol, offer a versatile platform for medicinal

chemists to modulate the physicochemical and pharmacokinetic properties of active

pharmaceutical ingredients (APIs). The presence of bromine and chlorine atoms on the

phenolic ring provides multiple reactive handles for further chemical transformations, enabling

the construction of complex molecular architectures. This guide provides an in-depth technical

overview of 4-Bromo-2,3-dichlorophenol as a key intermediate, complete with detailed

application notes and experimental protocols for its use in pharmaceutical synthesis.

Physicochemical Properties and Spectroscopic
Characterization
A thorough understanding of the physical and chemical properties of a synthetic intermediate is

paramount for its effective use.

Table 1: Physicochemical Properties of 4-Bromo-2,3-dichlorophenol
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Property Value Source

CAS Number 1940-44-9 --INVALID-LINK--

Molecular Formula C₆H₃BrCl₂O --INVALID-LINK--

Molecular Weight 241.90 g/mol --INVALID-LINK--

Appearance
White to off-white crystalline

solid
--INVALID-LINK--

Melting Point 53-54 °C --INVALID-LINK--

Boiling Point 277.3±35.0 °C (Predicted) --INVALID-LINK--

pKa 6.98±0.23 (Predicted) --INVALID-LINK--

Spectroscopic Data Interpretation:

While a dedicated spectrum for 4-Bromo-2,3-dichlorophenol is not readily available in public

databases, data from the closely related isomer, 4-Bromo-2,5-dichlorophenol (CAS: 1940-42-

7), provides valuable insights for characterization.

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely

appearing as doublets, with chemical shifts influenced by the electron-withdrawing halogen

substituents.

¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic

carbons, with their chemical shifts indicating the electronic environment conferred by the

hydroxyl and halogen groups.

IR Spectroscopy: The infrared spectrum will prominently feature a broad O-H stretching band

characteristic of phenols, typically in the region of 3200-3600 cm⁻¹. C-Br and C-Cl stretching

vibrations will be observed in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion peak due to the presence of bromine and chlorine isotopes, which is a key

diagnostic feature for confirming the identity of the compound.
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Applications in Pharmaceutical Synthesis: A
Gateway to Bioactive Molecules
4-Bromo-2,3-dichlorophenol serves as a versatile intermediate in the synthesis of a range of

bioactive molecules, particularly those with antimicrobial properties. Its utility stems from the

ability to selectively functionalize the phenolic hydroxyl group and the carbon-bromine bond.

Synthesis of Niclosamide Analogues: A Case Study in
Anthelmintic Drug Development
Niclosamide is an anthelmintic drug used to treat tapeworm infections. The synthesis of

niclosamide analogues is an active area of research to develop new therapeutic agents with

improved efficacy and broader applications, including potential antiviral and anticancer

activities. While niclosamide itself does not directly derive from 4-Bromo-2,3-dichlorophenol,
the synthetic strategies for its analogues provide a blueprint for how this intermediate can be

utilized. The core structure of these analogues often involves the formation of an amide bond

between a substituted salicylic acid and a halogenated aniline.

Logical Workflow for Niclosamide Analogue Synthesis:

Step 1: Acylation

Step 2: Amide Formation

4-Bromo-2,3-dichlorophenol

Ester Intermediate

Base (e.g., Pyridine)

Salicyloyl Chloride Derivative

Niclosamide Analogue

Ammonolysis or
Coupling Agent

Amine
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Click to download full resolution via product page

Caption: Synthetic workflow for a potential Niclosamide analogue.

Williamson Ether Synthesis: Crafting Aryl Ethers
The Williamson ether synthesis is a robust method for preparing ethers from an alkoxide and a

primary alkyl halide. In the context of 4-Bromo-2,3-dichlorophenol, the phenolic proton can

be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to

displace a halide from an alkyl halide. This reaction is instrumental in synthesizing aryl ethers,

a common motif in many pharmaceutical agents.

Protocol: Synthesis of a 4-Bromo-2,3-dichlorophenyl Alkyl Ether

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 4-Bromo-2,3-dichlorophenol (1.0 eq) in a suitable anhydrous

solvent such as acetone or DMF.

Deprotonation: Add a base, such as anhydrous potassium carbonate (1.5-2.0 eq) or sodium

hydride (1.1 eq, handle with extreme care), to the solution and stir for 30-60 minutes at room

temperature to form the corresponding phenoxide.

Alkylation: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., reflux for

acetone) and monitor the progress by thin-layer chromatography (TLC).

Workup: Upon completion, cool the reaction to room temperature and quench with water.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl
Linkages
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The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds

between an organoboron compound and an organic halide, catalyzed by a palladium complex.

The carbon-bromine bond in 4-Bromo-2,3-dichlorophenol is amenable to this reaction,

allowing for the synthesis of biaryl structures that are prevalent in many drug molecules.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,3-dichlorophenol

Reaction Setup: To a Schlenk flask, add 4-Bromo-2,3-dichlorophenol (1.0 eq), the desired

arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base

(e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane, or DMF) and water.

Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature

typically between 80-110 °C.

Monitoring: Monitor the reaction progress by TLC or GC-MS.

Workup: After completion, cool the reaction mixture, dilute with water, and extract with an

organic solvent.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate. Purify the crude product by column chromatography.

Reaction Schematic: Suzuki-Miyaura Coupling

4-Bromo-2,3-dichlorophenol

Biaryl Product

Arylboronic Acid
(Ar-B(OH)₂)

Pd Catalyst
(e.g., Pd(PPh₃)₄)

Catalyzes

Base
(e.g., K₂CO₃)

Activates

Click to download full resolution via product page
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Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation: An Alternative Route to Aryl
Ethers and Amines
The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an

alcohol, amine, or thiol. This reaction provides an alternative to palladium-catalyzed methods

and can be particularly useful for certain substrates.

Protocol: Ullmann Condensation of 4-Bromo-2,3-dichlorophenol with an Alcohol

Reaction Setup: In a sealable reaction vessel, combine 4-Bromo-2,3-dichlorophenol (1.0

eq), the desired alcohol (1.5-2.0 eq), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand

(e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

Solvent: Add a high-boiling polar solvent such as DMF or NMP.

Reaction: Seal the vessel and heat the mixture to a high temperature (typically 120-160 °C).

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture,

dilute with water, and extract with an organic solvent.

Purification: Wash the organic extracts, dry, and concentrate. Purify the residue by column

chromatography.

Safety, Handling, and Disposal
Working with halogenated phenols like 4-Bromo-2,3-dichlorophenol requires strict adherence

to safety protocols due to their potential toxicity and corrosive nature.

Table 2: Personal Protective Equipment (PPE) and Safety Measures
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Protection Type
Recommended Equipment
and Practices

Rationale

Eye and Face
Chemical splash goggles and

a face shield.

Protects against splashes

which can cause severe eye

damage.

Hand

Double-layered nitrile gloves

(minimum 8mil total thickness)

for incidental contact. For

prolonged handling, use

neoprene or butyl rubber

gloves.

Phenols can penetrate

standard nitrile gloves.

Frequent glove changes are

essential.

Body

A fully buttoned lab coat and

closed-toe shoes. A chemically

resistant apron is

recommended for handling

larger quantities.

Prevents skin contact and

contamination of personal

clothing.

Respiratory

All manipulations should be

conducted in a certified

chemical fume hood.

Minimizes inhalation of

potentially harmful vapors or

dust.

Handling and Storage:

Always handle 4-Bromo-2,3-dichlorophenol in a well-ventilated fume hood.

Store in a cool, dry, and well-ventilated area away from incompatible materials such as

strong oxidizing agents.

Keep containers tightly sealed when not in use.

Spill and Waste Disposal:

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in

a sealed container for hazardous waste disposal.
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All waste containing 4-Bromo-2,3-dichlorophenol, including contaminated PPE and

glassware rinsates, must be disposed of as halogenated organic waste according to

institutional and local regulations. Do not dispose of it down the drain.

First Aid:

Skin Contact: Immediately remove contaminated clothing and wash the affected area with

copious amounts of soap and water for at least 15 minutes.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the

eyelids open. Seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

medical attention.

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical

attention.

Conclusion: A Versatile Building Block for Future
Pharmaceuticals
4-Bromo-2,3-dichlorophenol represents a valuable and versatile intermediate for the

synthesis of complex organic molecules in the pharmaceutical industry. Its trifunctional nature

—a phenolic hydroxyl group and two distinct carbon-halogen bonds—provides a rich platform

for a variety of chemical transformations. By understanding its properties and mastering the

synthetic protocols for its use, researchers and drug development professionals can leverage

this powerful building block to create novel therapeutic agents. As with all chemical reagents, a

commitment to safety and proper handling is paramount to ensuring a productive and secure

research environment.

To cite this document: BenchChem. [Application Notes and Protocols: 4-Bromo-2,3-
dichlorophenol in Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b181490#4-bromo-2-3-dichlorophenol-as-an-
intermediate-in-pharmaceutical-synthesis]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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